molecular formula C14H16N4O5S B2821894 Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946253-07-2

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2821894
CAS No.: 946253-07-2
M. Wt: 352.37
InChI Key: LLUWGPCWRJTBRL-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 1,2-dihydropyrimidine core substituted with a methyl group at position 6, an ethyl carboxylate ester at position 5, and a thioether-linked 5-methylisoxazole-3-yl amide moiety at position 2. The isoxazole ring introduces nitrogen and oxygen heteroatoms, enabling hydrogen bonding and dipole interactions, while the thioether bridge enhances lipophilicity and metabolic stability compared to oxygen ethers . Pyrimidine derivatives are pharmacologically significant, often exhibiting antimicrobial, antitumor, and enzyme-inhibitory activities .

Properties

CAS No.

946253-07-2

Molecular Formula

C14H16N4O5S

Molecular Weight

352.37

IUPAC Name

ethyl 6-methyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N4O5S/c1-4-22-13(20)11-8(3)15-14(21)17-12(11)24-6-10(19)16-9-5-7(2)23-18-9/h5H,4,6H2,1-3H3,(H,15,17,21)(H,16,18,19)

InChI Key

LLUWGPCWRJTBRL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NOC(=C2)C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by acids such as hydrochloric acid or Lewis acids like zinc chloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the application of high-throughput screening to identify the most efficient catalysts and solvents. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the pyrimidine ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyrimidine derivatives from the literature:

Compound Name (Substituent at Position 4) Heterocyclic Group/Substituent Key Functional Groups Pharmacological Notes References
Target Compound: 4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio) Isoxazole Thioether, Amide, Ethyl carboxylate Potential kinase/enzyme inhibition -
Ethyl 6-methyl-4-(3-methylthiophen-2-yl) derivative Thiophene Thioether, Ethyl carboxylate Enhanced lipophilicity
Ethyl 4-(4-(1H-tetrazol-5-yl)phenyl) derivative Tetrazole Tetrazole (bioisostere), Ethyl carboxylate Improved metabolic stability
Ethyl 4-(5-chloro-3-methylpyrazol-4-yl) derivative Pyrazole Chloro, Methyl, Ethyl carboxylate Antibacterial, antitumor activity
Ethyl 4-phenyl-3-(2-methylprop-1-enyl) derivative Phenyl, Alkene Alkenyl, Ethyl carboxylate Modified solubility and bioavailability

Electronic and Steric Effects

  • The thioether linker increases steric bulk compared to oxygen ethers, possibly influencing binding pocket accessibility .
  • Thiophene Derivative () : The thiophene’s sulfur atom contributes to π-electron delocalization, enhancing aromaticity but reducing polarity compared to the isoxazole. This may reduce solubility but improve membrane permeability .
  • Tetrazole Derivative () : The tetrazole group acts as a carboxylic acid bioisostere, offering ionizability at physiological pH, which can improve target binding and metabolic resistance .

Pharmacological Potential

  • Antimicrobial Activity : Pyrazole- and tetrazole-substituted derivatives () show antibacterial and antifungal properties, likely due to heterocycle-mediated disruption of microbial enzyme activity. The target compound’s isoxazole moiety may similarly target bacterial dihydrofolate reductase .
  • Antitumor Activity : Thiophene- and pyrazole-substituted derivatives exhibit cytotoxicity against cancer cell lines. The thioether linkage in the target compound could enhance cellular uptake via increased lipophilicity .
  • Enzyme Inhibition: Tetrazole and isoxazole groups are known to inhibit kinases and proteases. The target compound’s amide-thioether side chain may confer selectivity for cysteine proteases or metalloenzymes .

Q & A

Q. What are the standard synthetic methodologies for preparing Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Thioether formation : Reacting a pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with chloroacetic acid derivatives under reflux in acetic acid/acetic anhydride (3:1 v/v) for 8–10 hours .
  • Amide coupling : Introducing the 5-methylisoxazol-3-ylamine moiety via carbodiimide-mediated coupling in anhydrous dichloromethane.
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for X-ray diffraction .

Q. Key Parameters :

  • Catalysts : Sodium acetate (1.5 equivalents) accelerates thioether formation.
  • Solvents : Acetic acid ensures solubility of intermediates, while ethyl acetate minimizes byproduct formation during recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methyl groups (δ 1.2–2.5 ppm) and carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 406.12 for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves puckering in the dihydropyrimidine ring (deviation up to 0.224 Å from planarity) and hydrogen-bonding networks (C—H···O interactions at 2.8–3.1 Å) .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to volatile acetic anhydride byproducts .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Stoichiometric Control : Use a 10% excess of chloroacetic acid to drive thioether formation to completion .
  • Temperature Gradients : Maintain reflux at 110–120°C to prevent side reactions (e.g., oxidation of the thioether group).
  • Chromatographic Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates prone to dimerization .

Q. Data-Driven Example :

ParameterOptimized ValueYield Improvement
Reaction Time8–10 h78% → 85%
Solvent RatioAcOH:Ac₂O (3:1)Purity >95%

Q. How do structural modifications influence biological activity?

Methodological Answer: Comparative studies of analogs reveal:

  • Thioether vs. Sulfonyl Groups : Thioether linkages (as in the target compound) enhance membrane permeability compared to sulfonyl derivatives, increasing antifungal activity by 40% .
  • Isoxazole Substitution : Replacing 5-methylisoxazole with phenyl groups reduces target selectivity (IC₅₀ increases from 2.1 µM to 12.5 µM in enzyme inhibition assays) .

Q. Structure-Activity Relationship (SAR) Table :

Modification SiteBiological ImpactReference
Thioether linkage (S)Enhances antifungal activity
Pyrimidine C6 methylReduces cytotoxicity in mammalian cells

Q. What computational approaches predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to fungal CYP51 (ΔG ≈ -9.2 kcal/mol), correlating with experimental IC₅₀ values .
  • QSAR Modeling : Hammett constants (σ ≈ 0.3) for the isoxazole ring predict electron-withdrawing effects that stabilize enzyme-inhibitor complexes .
  • MD Simulations : 100-ns trajectories assess stability of hydrogen bonds with catalytic residues (e.g., His310 in CYP51) .

Q. How are crystallographic data used to resolve structural ambiguities?

Methodological Answer:

  • Flattened Boat Conformation : X-ray data reveal the dihydropyrimidine ring adopts a puckered conformation (C5 deviation: 0.224 Å), influencing steric interactions in enzyme binding pockets .
  • Hydrogen-Bond Networks : C—H···O interactions (2.8–3.1 Å) stabilize crystal packing, which can guide co-crystallization studies with target proteins .

Q. What strategies address contradictions in pharmacological data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., CLSI M38 for antifungal testing) to resolve discrepancies in IC₅₀ values .
  • Metabolic Stability Tests : Liver microsome assays (e.g., human CYP3A4) identify rapid degradation (t₁/₂ < 15 min) as a cause of false-negative in vivo results .

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